molecular formula C11H12ClN5O4S B14974206 4-amino-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B14974206
M. Wt: 345.76 g/mol
InChI Key: OGIWEFZLKPCEJA-UHFFFAOYSA-N
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Description

4-AMINO-N-[2-(4-CHLOROBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorobenzenesulfonamide moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[2-(4-CHLOROBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: This step often involves the use of amination reactions, where an appropriate amine is introduced to the oxadiazole ring.

    Attachment of the Chlorobenzenesulfonamide Moiety: This can be done through sulfonamide formation reactions, where a chlorobenzenesulfonyl chloride reacts with an amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[2-(4-CHLOROBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The chlorobenzenesulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would regenerate the amino group.

Scientific Research Applications

4-AMINO-N-[2-(4-CHLOROBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-AMINO-N-[2-(4-CHLOROBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chlorobenzonitrile: Shares the amino and chlorobenzene functional groups.

    Indole Derivatives: Contain similar aromatic structures and are known for their biological activities.

Uniqueness

4-AMINO-N-[2-(4-CHLOROBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H12ClN5O4S

Molecular Weight

345.76 g/mol

IUPAC Name

4-amino-N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C11H12ClN5O4S/c12-7-1-3-8(4-2-7)22(19,20)15-6-5-14-11(18)9-10(13)17-21-16-9/h1-4,15H,5-6H2,(H2,13,17)(H,14,18)

InChI Key

OGIWEFZLKPCEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCNC(=O)C2=NON=C2N)Cl

Origin of Product

United States

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